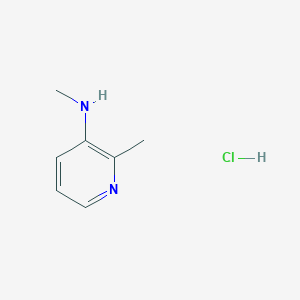

N,2-Dimethylpyridin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,2-Dimethylpyridin-3-amine hydrochloride: is a chemical compound with the molecular formula C7H10N2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,2-Dimethylpyridin-3-amine hydrochloride typically involves the methylation of pyridin-3-amine. One common method is the reaction of pyridin-3-amine with methyl iodide in the presence of a base such as potassium carbonate. The resulting N,2-dimethylpyridin-3-amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is usually produced in a powdered form and stored under controlled conditions to maintain its stability .

Análisis De Reacciones Químicas

Types of Reactions: N,2-Dimethylpyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form N-methylpyridin-3-amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: N,2-Dimethylpyridin-3-amine N-oxide.

Reduction: N-Methylpyridin-3-amine.

Substitution: Various substituted pyridin-3-amines depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

N,2-Dimethylpyridin-3-amine hydrochloride has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific molecular pathways. For example, phenylethynyl-substituted heterocycles containing N,N-dimethylamino groups have demonstrated significant inhibition of cyclin D1 in colon cancer cells, indicating their potential as therapeutic agents against cancer .

Kinase Inhibition

Inhibition of c-jun N-terminal kinase 3 (JNK3) is a promising strategy for neurodegenerative diseases. Research indicates that compounds related to this compound can be optimized to enhance their potency and selectivity against JNK3, which is primarily expressed in the brain . This optimization involves structure-activity relationship studies that guide the development of more effective inhibitors.

Organic Synthesis

Catalytic Applications

this compound serves as an effective catalyst in various organic transformations. It has been utilized in the Baylis-Hillman reaction to form carbon-carbon bonds by coupling activated alkenes with aldehydes or ketones . Additionally, it plays a role in synthesizing 3,5-disubstituted compounds through reactions involving malononitrile and other substrates .

Data Table: Applications Overview

Case Studies

Case Study 1: Anticancer Activity

A study evaluated the effects of phenylethynyl-substituted heterocycles on LS174T colon cancer cells. The results showed that these compounds inhibited cell proliferation and induced expression of cyclin-dependent kinase inhibitors like p21 Wif1/Cip1. This highlights the potential of N,N-dimethylamino derivatives in cancer therapy .

Case Study 2: Neurodegenerative Diseases

Research focused on optimizing aminopyrazole-based inhibitors for JNK3 revealed that certain derivatives exhibited high selectivity and minimal cytotoxicity while effectively inhibiting mitochondrial dysfunction associated with neurodegeneration . This underscores the therapeutic promise of N-substituted pyridine derivatives in treating brain-related disorders.

Mecanismo De Acción

The mechanism of action of N,2-Dimethylpyridin-3-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to changes in biochemical pathways and cellular responses .

Comparación Con Compuestos Similares

N,N-Dimethylpyridin-4-amine (DMAP): A similar compound used as a catalyst in organic synthesis.

N-Methylpyridin-3-amine: A related compound with one less methyl group.

Uniqueness: N,2-Dimethylpyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .

Actividad Biológica

N,2-Dimethylpyridin-3-amine hydrochloride is a significant compound within the class of aminopyridines, which are recognized for their diverse biological activities and applications in pharmaceuticals. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

This compound has the molecular formula C7H10N2⋅HCl and a CAS number of 18437-57-5. The synthesis can be accomplished through various methods, including the reaction of chloropyridine with simple amides under reflux conditions, which leads to efficient C-N bond formation without the need for transition metals or microwave irradiation.

Structural Characteristics

The compound features a pyridine ring substituted with two methyl groups at the nitrogen atom (N,N-dimethyl) and an amino group at the 3-position. This configuration allows it to participate in various chemical reactions due to its nucleophilic nature. It can act as a catalyst in esterification reactions and other nucleophilic substitution processes.

Biological Activity

The biological activities of this compound are primarily linked to its interactions with various biological targets. Here are some key findings:

1. Inhibition of Nitric Oxide Synthases (NOS)

Recent studies have highlighted that compounds similar to N,2-dimethylpyridin-3-amine exhibit potent inhibition of human neuronal nitric oxide synthase (nNOS). This enzyme plays a critical role in neurotransmission and is implicated in neurodegenerative diseases . The inhibition of nNOS can potentially provide therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease.

2. Anticancer Activity

Research has indicated that aminopyridine derivatives may possess anticancer properties. For instance, bioassays have shown that certain derivatives exhibit significant broad-spectrum anticancer activity with IC50 values indicating effective cytotoxicity against various cancer cell lines .

3. Mechanistic Insights

The mechanism by which N,2-dimethylpyridin-3-amine exerts its biological effects often involves the formation of stable complexes with target enzymes or receptors. For example, its interaction with nNOS involves hydrogen bonding networks that enhance potency by stabilizing the enzyme-inhibitor complex .

Case Studies

Case Study 1: Antimalarial Screening

A study involving aminothiazole derivatives demonstrated that structural modifications could lead to enhanced activity against Plasmodium falciparum, suggesting that similar modifications in pyridine derivatives like N,2-dimethylpyridin-3-amine could yield promising antimalarial agents .

Case Study 2: Cytotoxicity Comparison

In comparative studies against breast cancer cell lines (MCF-7 and MDA-MB-231), aminopyridine compounds exhibited higher cytotoxicity than traditional chemotherapeutics like cisplatin. This suggests a potential role for N,2-dimethylpyridin-3-amine in cancer therapy .

Data Summary

| Activity Type | Target | IC50 Value | Notes |

|---|---|---|---|

| NOS Inhibition | nNOS | Not specified | Potential therapeutic target for neurodegeneration |

| Anticancer Activity | Various Cancer Cell Lines | Range from 10 µM | Significant cytotoxic effects observed |

| Antimalarial Activity | Plasmodium falciparum | Not specified | Structural modifications enhance activity |

Propiedades

IUPAC Name |

N,2-dimethylpyridin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-7(8-2)4-3-5-9-6;/h3-5,8H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVBTWRYITZNWCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.